Muscarinic Receptor Binding: Terflavoxate Is ~3,300-Fold Weaker Than Oxybutynin, Distinguishing It from True Antimuscarinics
In a direct head-to-head receptor binding panel, terflavoxate (REC 15/2053) displayed an IC50 of 18 µM at muscarinic receptors from rat brain, compared with flavoxate (IC50 = 12.2 µM), oxybutynin (IC50 = 5.4 nM), terodiline (IC50 = 588 nM), and emepronium bromide (IC50 = 236 nM) [1]. Terflavoxate's muscarinic affinity is approximately 1.5-fold weaker than flavoxate and roughly 3,300-fold weaker than the clinical antimuscarinic oxybutynin. This quantitatively establishes that terflavoxate does not act as a meaningful muscarinic antagonist at pharmacologically relevant concentrations.
| Evidence Dimension | Muscarinic receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Terflavoxate (REC 15/2053): IC50 = 18 µM |
| Comparator Or Baseline | Flavoxate: IC50 = 12.2 µM; Oxybutynin: IC50 = 5.4 nM (0.0054 µM); Terodiline: IC50 = 588 nM; Emepronium bromide: IC50 = 236 nM |
| Quantified Difference | Terflavoxate is 1.5-fold weaker than flavoxate and 3,333-fold weaker than oxybutynin at muscarinic receptors |
| Conditions | [3H]quinuclidinyl benzilate binding displacement; normal rat brain membrane preparations; competition binding assay (Abbiati et al., Pharm Res, 1988) |
Why This Matters
A researcher selecting a bladder spasmolytic to interrogate calcium-mediated pathways without muscarinic confounding empirically requires terflavoxate; flavoxate still retains weak muscarinic activity, and oxybutynin's potent antimuscarinic effect will dominate any observed response.
- [1] Abbiati GA, Ceserani R, Nardi D, Pietra C, Testa R. Receptor binding studies of the flavone, REC 15/2053, and other bladder spasmolytics. Pharm Res. 1988 Jul;5(7):430-3. PMID: 3247311. View Source
